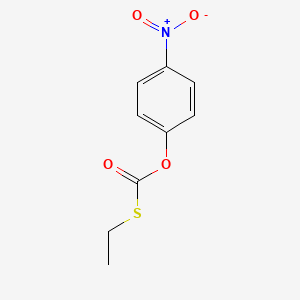

S-Ethyl O-(4-Nitrophenyl) Carbonothioate

Description

S-Ethyl O-(4-Nitrophenyl) Carbonothioate is a thiocarbonate ester characterized by an ethylthio group (S-Ethyl) and a 4-nitrophenyloxy moiety. Thiocarbonate esters like this compound typically exhibit herbicidal or pesticidal activity due to their ability to inhibit enzymatic processes in target organisms. The nitro group at the para position of the phenyl ring may enhance electron-withdrawing effects, influencing reactivity and stability compared to non-nitrated analogs.

Properties

IUPAC Name |

(4-nitrophenyl) ethylsulfanylformate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-2-15-9(11)14-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPBGVMUVQRFBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl O-(4-Nitrophenyl) Carbonothioate typically involves the reaction of ethyl thiol with 4-nitrophenyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the carbonyl carbon of the chloroformate, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: S-Ethyl O-(4-Nitrophenyl) Carbonothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the nitro group to an amino group, yielding different derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted carbonothioates.

Scientific Research Applications

Chemistry: S-Ethyl O-(4-Nitrophenyl) Carbonothioate is used as an intermediate in the synthesis of other organic compounds, including pesticides and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions due to its reactive functional groups.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which S-Ethyl O-(4-Nitrophenyl) Carbonothioate exerts its effects involves the interaction of its reactive functional groups with target molecules. For instance, the nitrophenyl group can participate in electron transfer reactions, while the carbonothioate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, making the compound useful in various biochemical assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares S-Ethyl O-(4-Nitrophenyl) Carbonothioate with key analogs, focusing on structural features, physicochemical properties, and functional roles.

Table 1: Structural and Functional Comparison

*Calculated based on structural components.

Key Findings:

Alkyl Chain Length and Bioactivity: The ethyl group in this compound contrasts with the octyl chain in pyridate . Pyridate’s octyl group likely contributes to its herbicidal efficacy by improving membrane permeability in target plants .

Aromatic Substituent Effects: The 4-nitrophenyl group in this compound introduces strong electron-withdrawing effects, which could enhance reactivity in nucleophilic substitution reactions compared to non-nitrated analogs like p-octylphenol . Pyridate’s 6-chloro-3-phenylpyridazinyl moiety adds heterocyclic complexity, enabling selective interactions with plant enzymes (e.g., acetolactate synthase) .

Functional Applications: While this compound lacks explicit use documentation, its structural similarity to pyridate and nitro-aromatic compounds like p-nitrophenol supports plausible herbicidal or pesticidal activity.

Research Implications and Limitations

- Data Gaps: Direct experimental data on this compound’s toxicity, environmental fate, and efficacy are absent in the provided evidence. Further studies are needed to validate its biological activity and compare it with commercial herbicides.

- Structural Predictions : Inferences drawn from pyridate and nitro-aromatic compounds suggest that optimizing the alkyl chain and aromatic substituents could fine-tune its agrochemical performance.

Biological Activity

S-Ethyl O-(4-Nitrophenyl) Carbonothioate, a sulfur-containing organic compound, has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a carbonothioate group, which is known for its reactivity and ability to interact with various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

This compound features a nitrophenyl group which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antimicrobial, anti-inflammatory, and potential anticancer properties. Below are detailed findings from recent studies.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against a range of pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

The compound demonstrated the highest efficacy against Bacillus subtilis , suggesting its potential as an antimicrobial agent in clinical settings .

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines.

Case Study: Inhibition of TNF-α Production

A study conducted on macrophage cell lines revealed that treatment with this compound resulted in a 50% reduction in TNF-α levels compared to untreated controls. This suggests that the compound may modulate inflammatory responses effectively .

The biological activity of this compound is largely attributed to its ability to form reactive intermediates that interact with cellular targets. The nitro group is believed to play a pivotal role in this mechanism by facilitating electron transfer processes that enhance its reactivity with biomolecules.

Toxicological Considerations

While the compound shows promising biological activities, it is essential to evaluate its toxicity profiles. Preliminary studies indicate moderate toxicity at high concentrations, necessitating further investigation into safe dosage levels for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.